4-(1-Methylpyrazol-4-yl)-7-[[2-(trifluoromethyl)morpholin-4-yl]methyl]quinoline-2-carboxamide
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Overview
Description
4-(1-Methylpyrazol-4-yl)-7-[[2-(trifluoromethyl)morpholin-4-yl]methyl]quinoline-2-carboxamide is a complex organic compound characterized by its quinoline core structure, a morpholine group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can be performed on the quinoline ring to produce dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable catalysts, are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives, which can be further modified for various applications.
Reduction: Dihydroquinoline derivatives, which may exhibit different biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in disease processes. Further research is needed to fully elucidate its mechanism of action and potential therapeutic benefits.
Comparison with Similar Compounds
4-(1-Methylpyrazol-4-yl)benzonitrile: Similar quinoline structure with a cyano group.
4-Methylpyrazole: Contains a pyrazole ring with a methyl group.
Trifluoromethylmorpholine derivatives: Similar morpholine group with a trifluoromethyl substituent.
This comprehensive overview highlights the significance of 4-(1-Methylpyrazol-4-yl)-7-[[2-(trifluoromethyl)morpholin-4-yl]methyl]quinoline-2-carboxamide in scientific research and its potential impact across various fields. Further studies are essential to unlock its full potential and explore its applications in greater depth.
Properties
Molecular Formula |
C20H20F3N5O2 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
4-(1-methylpyrazol-4-yl)-7-[[2-(trifluoromethyl)morpholin-4-yl]methyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C20H20F3N5O2/c1-27-10-13(8-25-27)15-7-17(19(24)29)26-16-6-12(2-3-14(15)16)9-28-4-5-30-18(11-28)20(21,22)23/h2-3,6-8,10,18H,4-5,9,11H2,1H3,(H2,24,29) |
InChI Key |
PUIAIYDBFPDZPF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NC3=C2C=CC(=C3)CN4CCOC(C4)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
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